molecular formula C18H22N2O2 B1391262 N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide CAS No. 1020057-48-0

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide

Cat. No.: B1391262
CAS No.: 1020057-48-0
M. Wt: 298.4 g/mol
InChI Key: VAPWXNINIDLYNX-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with 2-bromobutane in the presence of a base such as potassium carbonate to form 2-(4-methylphenoxy)butane.

    Amidation Reaction: The intermediate 2-(4-methylphenoxy)butane is then reacted with 4-amino-2-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and automated processes may also be employed to streamline production.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-butanamide
  • N-(4-Amino-2-methylphenyl)-2-(4-ethoxyphenoxy)-butanamide

Comparison:

  • N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-butanamide: The presence of a chlorine atom instead of a methyl group can lead to different reactivity and biological activity.
  • N-(4-Amino-2-methylphenyl)-2-(4-ethoxyphenoxy)-butanamide: The ethoxy group can influence the compound’s solubility and interaction with biological targets.

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-15-8-5-12(2)6-9-15)18(21)20-16-10-7-14(19)11-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPWXNINIDLYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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